![molecular formula C17H15N5O3 B2525336 3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108270-49-9](/img/structure/B2525336.png)
3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure. The presence of multiple rings, including pyrazole, oxadiazole, and pyrazine, suggests potential for diverse reactivity and biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and building complexity through the formation of rings and the introduction of functional groups. For example, the synthesis of pyrazole derivatives can be achieved by the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydrazine derivatives under mild conditions, as reported in the synthesis of 1-methyl- and 1-phenylpyrazole-3(5)-ethyl esters . Similarly, the synthesis of pyrazolo[1,5-a]pyrazine derivatives can be accomplished through palladium-catalyzed carbonylation and subsequent cyclocondensation reactions . These methods may provide insights into the potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the arrangement of atoms within the rings and the nature of the substituents attached to these rings. X-ray crystal diffraction is a common technique used to determine the precise structure of such molecules . The crystal structure can reveal details such as bond lengths, angles, and the overall three-dimensional conformation, which are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the rings. For instance, the presence of a hydroxymethyl group can lead to reactions involving alcohol chemistry, such as esterification or etherification . The oxadiazole ring is known for its electron-withdrawing properties, which can affect the reactivity of adjacent groups . Additionally, the pyrazole and pyrazine rings can participate in various nucleophilic and electrophilic substitution reactions, depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of heteroatoms like nitrogen and oxygen can lead to hydrogen bonding, which can significantly affect solubility in different solvents . The electronic distribution within the molecule can influence its UV/Vis absorption properties, which are useful in determining the presence and concentration of the compound in a solution . The compound's stability can be assessed through various spectroscopic methods, including NMR, IR, and mass spectrometry, which provide information about the molecular environment and the integrity of the compound under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into the synthesis and exploration of novel ring systems, such as the 7-methyl-3-hydroxypyrazolo[4,3-e]-1,3,4-oxadiazine, showcasing the interest in developing new compounds with potentially unique properties for further chemical and pharmacological investigation (Yuan & Chen Chao-jun, 2006).
Pharmacological Potential
Studies have assessed the computational and pharmacological potentials of 1,3,4-oxadiazole and pyrazole derivatives, investigating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies underline the therapeutic potentials of such compounds, emphasizing the importance of structural modifications to enhance their biological activities (M. Faheem, 2018).
Material Science Applications
Research into the synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole and their evaluation as fluorescent brightening agents for textiles highlights the material science applications of such compounds. These findings indicate the versatility of pyrazole derivatives in industrial applications beyond pharmacology (P. V. Tagdiwala & D. W. Rangnekar, 2007).
Anticancer Research
The discovery of apoptosis inducers for lung cancer cells among 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives signifies the ongoing search for novel anticancer agents. These studies contribute to understanding the molecular mechanisms of cancer cell death and identifying new therapeutic targets (Hong-Shui Lv et al., 2012).
Electrochemical Applications
Investigations into the electrochemical oxidation of catechol derivatives in the presence of pyrazolone compounds as nucleophiles explore the synthesis and characterization of organic compounds via green methods. This research underscores the potential environmental benefits and applications of such chemical processes in synthesizing medically relevant materials (H. R. L. Zhad et al., 2012).
Propiedades
IUPAC Name |
3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-18-19-14(25-11)9-21-7-8-22-16(17(21)24)13(10-23)15(20-22)12-5-3-2-4-6-12/h2-8,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMXOMSTAXPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

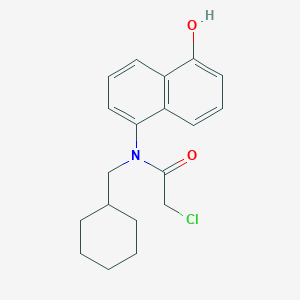
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
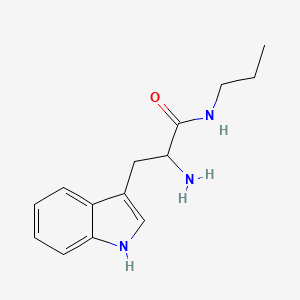
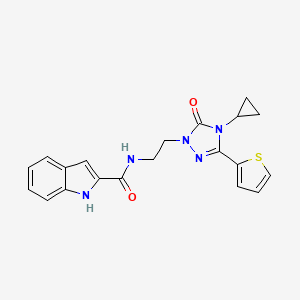

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)
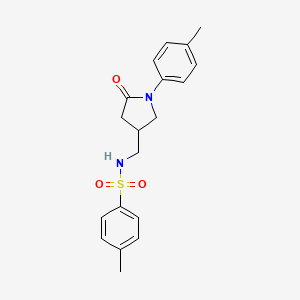



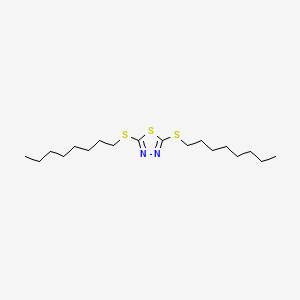
![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)
